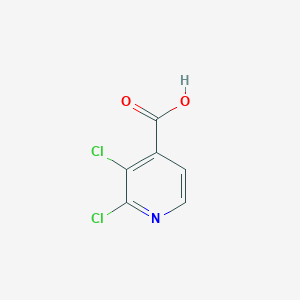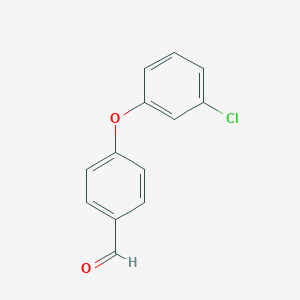
2-(フェノキシメチル)モルホリン
概要
説明
2-(Phenoxymethyl)morpholine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenoxymethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenoxymethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酵素阻害剤
2-(フェノキシメチル)モルホリンを含むモルホリン含有化合物は、ヒトレグメイン(AEP)およびコリンエステラーゼ(AChEおよびBuChE)酵素に対する潜在的な阻害活性を研究されてきました . これらの酵素は、さまざまな生物学的プロセスに関与しており、その阻害は治療効果をもたらす可能性があります。 たとえば、コリンエステラーゼを阻害する化合物は、アルツハイマー病の治療に使用されています .
抗菌および抗炎症用途
ケロニンAやビロキサジンなど、モルホリン部分を含む天然物は、顕著な抗菌および抗炎症効果を示してきました . これは、2-(フェノキシメチル)モルホリンが、同様の用途を潜在的に持つ可能性があることを示唆しています。
注意欠陥多動性障害(ADHD)の治療効果
モルホリン含有化合物は、ADHDの治療に使用されてきました . 構造が類似していることから、2-(フェノキシメチル)モルホリンもこの文脈で役立つ可能性があります。
産業用アプリケーション
合成モルホリン誘導体は、腐食防止剤、界面活性剤、有機触媒として、産業用アプリケーションで広く使用されています . それらはまた、触媒のためのリガンドとしても役立ちます . したがって、2-(フェノキシメチル)モルホリンは、これらの分野で使用される可能性があります。
抗うつ剤の特性
レボキセチンやモクロベミドなど、一部の合成モルホリン含有化合物は、顕著な抗うつ剤の特性を示しています . これは、2-(フェノキシメチル)モルホリンが、うつ病の治療に使用される可能性があることを示唆しています。
抗肥満薬
フェンジメトラジンは、モルホリン含有化合物であり、抗肥満薬として効果的であることが証明されています . 構造が類似していることから、2-(フェノキシメチル)モルホリンもこの分野で潜在的に役立つ可能性があります。
新規化合物の合成
2-(フェノキシメチル)モルホリンは、新規モルホリン誘導体の合成における出発物質として使用できます . これらの新規化合物は、次にさまざまな生物活性について評価することができ、2-(フェノキシメチル)モルホリンの潜在的な用途を拡大します。
薬物代謝研究における研究ツール
モルホリン誘導体は、前臨床のin vitroおよびin vivo薬物代謝研究で使用されてきました<a aria-label="2: " data-citationid="04901616-921d-bc21-d852-9d6d1ac1024
作用機序
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
It’s known that morpholine derivatives can disrupt the bacterial membrane and induce ros production in bacteria . This suggests that 2-(Phenoxymethyl)morpholine might interact with its targets in a similar manner, leading to changes in the bacterial cell membrane and increased reactive oxygen species.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis .
Result of Action
Based on the known effects of morpholine derivatives, it may lead to the disruption of the bacterial cell membrane and induction of reactive oxygen species .
特性
IUPAC Name |
2-(phenoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLNBCFCXAZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621480 | |
| Record name | 2-(Phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167273-56-5 | |
| Record name | 2-(Phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenoxymethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure and potential therapeutic use of these newly synthesized 2-(phenoxymethyl)morpholine derivatives?
A1: The scientific paper describes the synthesis and proposed use of novel 2-(phenoxymethyl)morpholine derivatives []. These compounds, particularly the 2-(2-chloro-3,5-dimethoxyphenoxy)-methyl-N-alkylmorpholine series, are suggested to possess sedative properties. The general structure of these derivatives is characterized by variations in the alkyl chain attached to the nitrogen of the morpholine ring and the presence or absence of a carbonyl group (X) at a specific position.
Q2: Are there any specific structural features within these derivatives that are highlighted in the research?
A2: Yes, the research emphasizes the importance of the substituents on the phenyl ring, specifically the presence of a chlorine atom and two methoxy groups, for their potential sedative activity []. While the exact mechanism of action is not elucidated in this paper, it suggests that these structural features likely play a role in the interaction of these compounds with their biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
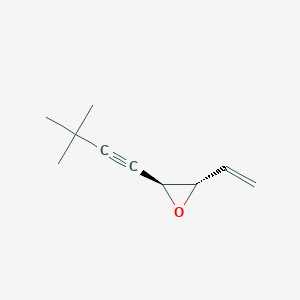

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)

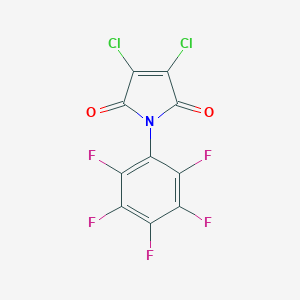
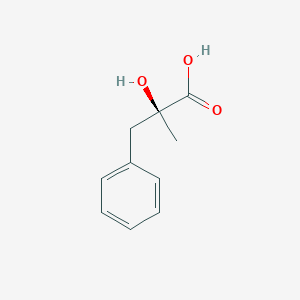
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
